molecular formula C30H38O2 B8071306 Menaquinone 9

Menaquinone 9

Cat. No.: B8071306
M. Wt: 430.6 g/mol
InChI Key: CQXVJDFZHGQKSV-UJNKDMTBSA-N
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Description

Menaquinone 9, also known as menatetrenone, is a member of the vitamin K2 family. This compound is characterized by its naphthoquinone structure with a long isoprenoid side chain. It plays a crucial role in various biological processes, particularly in blood coagulation and bone metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menaquinone 9 typically involves the condensation of 2-methyl-1,4-naphthoquinone with an appropriate isoprenoid precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce the isoprenoid side chain, which is then chemically coupled with 2-methyl-1,4-naphthoquinone. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Menaquinone 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, epoxidized, and reduced derivatives, which can have different biological activities and applications .

Scientific Research Applications

Menaquinone 9 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying quinone chemistry and electron transfer processes.

    Biology: Investigated for its role in cellular processes such as apoptosis and oxidative stress response.

    Medicine: Explored for its potential in treating osteoporosis and cardiovascular diseases due to its role in calcium metabolism.

    Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The molecular targets include clotting factors in the blood and osteocalcin in bone tissue. The pathways involved are critical for maintaining hemostasis and bone health .

Comparison with Similar Compounds

Similar Compounds

    Phylloquinone (Vitamin K1): Similar structure but with a shorter side chain.

    Menaquinone-7: Another member of the vitamin K2 family with a longer isoprenoid side chain.

Uniqueness

Menaquinone 9 is unique due to its specific isoprenoid side chain length, which influences its biological activity and tissue distribution. This makes it particularly effective in certain therapeutic applications, such as bone health and cardiovascular support .

Properties

IUPAC Name

2-methyl-3-[(2E,6E,10E)-3,7,11-trimethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O2/c1-6-7-8-13-22(2)14-11-15-23(3)16-12-17-24(4)20-21-26-25(5)29(31)27-18-9-10-19-28(27)30(26)32/h6-7,9-10,14,16,18-20H,8,11-13,15,17,21H2,1-5H3/b7-6?,22-14+,23-16+,24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXVJDFZHGQKSV-UJNKDMTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC(=CCCC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C)/C)/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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